molecular formula C17H19ClN2O2S B11348492 2-(4-chloro-3-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11348492
M. Wt: 350.9 g/mol
InChI Key: AJCUVWPMYKYMIL-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenoxy group and a benzothiazole moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Formation of the Benzothiazole Intermediate: The benzothiazole ring is synthesized from 2-aminothiophenol and an appropriate aldehyde or ketone.

    Coupling Reaction: The phenoxy intermediate is then coupled with the benzothiazole intermediate under suitable conditions to form the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the chloro group or the benzothiazole ring, resulting in dechlorination or hydrogenation products.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the benzothiazole ring is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Similar compounds have been studied for their anti-inflammatory, anticancer, and antiviral properties.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide depends on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The benzothiazole ring is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-chloro-3-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H19ClN2O2S/c1-10-3-6-14-15(7-10)23-17(19-14)20-16(21)9-22-12-4-5-13(18)11(2)8-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,19,20,21)

InChI Key

AJCUVWPMYKYMIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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